Cas no 1072951-95-1 (2-Bromo-3-butoxy-6-fluorophenylboronic Acid)

2-Bromo-3-butoxy-6-fluorophenylboronic acid is a versatile boronic acid derivative used primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its bromo and fluoro substituents enhance reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex aryl-aryl bonds in pharmaceutical and materials science applications. The butoxy group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful for introducing fluorinated aromatic motifs, which are critical in drug design due to their metabolic stability and bioavailability. High purity and consistent performance ensure reliable results in demanding synthetic environments.
2-Bromo-3-butoxy-6-fluorophenylboronic Acid structure
1072951-95-1 structure
商品名:2-Bromo-3-butoxy-6-fluorophenylboronic Acid
CAS番号:1072951-95-1
MF:C10H13BBrFO3
メガワット:290.921826124191
MDL:MFCD08276824
CID:856522
PubChem ID:24884557

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
    • 2-Bromo-3-butoxy-6-fluorophenylboronic acid
    • BS-22847
    • AKOS015834845
    • D71445
    • (2-Bromo-3-butoxy-6-fluoro-phenyl)boronic acid
    • MFCD08276824
    • CS-0175923
    • 1072951-95-1
    • SCHEMBL9893705
    • DTXSID90584763
    • (2-Bromo-3-butoxy-6-fluorophenyl)boronicacid
    • 2-Bromo-3-butoxy-6-fluorophenylboronic Acid
    • MDL: MFCD08276824
    • インチ: 1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(13)9(10(8)12)11(14)15/h4-5,14-15H,2-3,6H2,1H3
    • InChIKey: RMDWMUWZAKPUFW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(B(O)O)=C(C=CC=1OCCCC)F

計算された属性

  • せいみつぶんしりょう: 290.01300
  • どういたいしつりょう: 290.01252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 97-100 °C
  • ようかいど: 極微溶性(0.13 g/l)(25ºC)、
  • PSA: 49.69000
  • LogP: 1.44690

2-Bromo-3-butoxy-6-fluorophenylboronic Acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM136223-1g
(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
1072951-95-1 98%
1g
$99 2022-06-14
Apollo Scientific
PC412046-1g
2-Bromo-3-butoxy-6-fluorophenylboronic acid
1072951-95-1 98%
1g
£69.00 2025-02-21
Chemenu
CM136223-1g
(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
1072951-95-1 98%
1g
$99 2021-08-05
Apollo Scientific
PC412046-5g
2-Bromo-3-butoxy-6-fluorophenylboronic acid
1072951-95-1 98%
5g
£271.00 2025-02-21
Chemenu
CM136223-5g
(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
1072951-95-1 98%
5g
$451 2023-02-03
Ambeed
A589269-1g
(2-Bromo-3-butoxy-6-fluorophenyl)boronic acid
1072951-95-1 98%
1g
$84.0 2024-04-26
A2B Chem LLC
AB61317-100mg
2-Bromo-3-butoxy-6-fluorophenylboronic acid
1072951-95-1 98%
100mg
$9.00 2024-04-20
Aaron
AR003HBL-5g
2-Bromo-3-butoxy-6-fluorophenylboronic acid
1072951-95-1 98%
5g
$286.00 2025-01-22
1PlusChem
1P003H39-100mg
2-BROMO-3-BUTOXY-6-FLUOROPHENYLBORONIC ACID
1072951-95-1 98%
100mg
$6.00 2025-02-19
1PlusChem
1P003H39-1g
2-BROMO-3-BUTOXY-6-FLUOROPHENYLBORONIC ACID
1072951-95-1 98%
1g
$35.00 2025-02-19

2-Bromo-3-butoxy-6-fluorophenylboronic Acid 関連文献

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2-Bromo-3-butoxy-6-fluorophenylboronic Acidに関する追加情報

Introduction to 2-Bromo-3-butoxy-6-fluorophenylboronic Acid (CAS No. 1072951-95-1)

2-Bromo-3-butoxy-6-fluorophenylboronic Acid (CAS No. 1072951-95-1) is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, characterized by a bromine substituent at the 2-position, a butoxy group at the 3-position, and a fluorine atom at the 6-position of the phenyl ring, serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of these distinct functional groups imparts distinct reactivity and selectivity, making it a valuable building block for the development of novel agrochemicals, pharmaceuticals, and advanced materials.

The borylboronic acid moiety in 2-Bromo-3-butoxy-6-fluorophenylboronic Acid is particularly noteworthy for its role in palladium-catalyzed coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for the synthesis of complex molecular architectures. The fluorine atom at the 6-position of the phenyl ring introduces electron-withdrawing effects, which can influence the electronic properties of the aromatic system and enhance the reactivity in certain transformations. Additionally, the bromo substituent at the 2-position provides a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed reactions, offering flexibility in synthetic planning.

In recent years, there has been a surge in research focused on developing efficient and sustainable synthetic methodologies for organoboron compounds. 2-Bromo-3-butoxy-6-fluorophenylboronic Acid has been utilized as a key intermediate in several innovative synthetic strategies. For instance, it has been employed in the preparation of biaryl compounds, which are prevalent in many biologically active molecules. The combination of the bromo, butoxy, and fluorine functionalities allows for multi-step derivatization, enabling access to structurally diverse libraries of compounds. These libraries are instrumental in drug discovery efforts aimed at identifying novel therapeutic agents with improved pharmacokinetic profiles.

One of the most compelling applications of 2-Bromo-3-butoxy-6-fluorophenylboronic Acid is in the field of medicinal chemistry. Boron-containing compounds have demonstrated significant potential as therapeutic agents due to their ability to interact with biological targets in unique ways. The borylboronic acid group can be readily incorporated into drug molecules through cross-coupling reactions, leading to compounds with enhanced binding affinity and reduced toxicity. Furthermore, the electronic modulation introduced by the fluorine atom can fine-tune pharmacological properties such as lipophilicity and metabolic stability.

Recent studies have highlighted the utility of 2-Bromo-3-butoxy-6-fluorophenylboronic Acid in developing next-generation materials with tailored electronic properties. The compound's ability to participate in cross-coupling reactions under mild conditions makes it an attractive candidate for synthesizing conjugated polymers and organic semiconductors. These materials are crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The structural diversity afforded by its functional groups allows for fine-tuning of material properties, leading to improved device performance.

The synthesis of 2-Bromo-3-butoxy-6-fluorophenylboronic Acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation, etherification, and borylation reactions, each requiring careful optimization to ensure high yield and purity. Advances in catalytic systems have enabled more efficient and environmentally benign synthetic routes, aligning with green chemistry principles. For instance, recent developments in palladium-catalyzed borylation have allowed for direct introduction of boronate esters into aromatic rings under mild conditions.

In conclusion,2-Bromo-3-butoxy-6-fluorophenylboronic Acid (CAS No. 1072951-95-1) is a highly versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists seeking to develop novel molecules with tailored properties. As research continues to uncover new methodologies and applications for organoboron compounds,2-Bromo-3-butoxy-6-fluorophenylboronic Acid is poised to remain at the forefront of innovation in these fields.

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